Cas no 2199189-33-6 (2-(4-{6-Tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidin-1-yl)-4-methoxypyrimidine)

2-(4-{6-Tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidin-1-yl)-4-methoxypyrimidine structure
2199189-33-6 structure
Product name:2-(4-{6-Tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidin-1-yl)-4-methoxypyrimidine
CAS No:2199189-33-6
MF:C19H25N7O
Molecular Weight:367.448102712631
CID:5465878

2-(4-{6-Tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidin-1-yl)-4-methoxypyrimidine 化学的及び物理的性質

名前と識別子

    • 2-(4-{6-tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidin-1-yl)-4-methoxypyrimidine
    • 6-tert-butyl-3-[1-(4-methoxypyrimidin-2-yl)piperidin-4-yl]-[1,2,4]triazolo[4,3-b]pyridazine
    • 2-(4-{6-Tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidin-1-yl)-4-methoxypyrimidine
    • インチ: 1S/C19H25N7O/c1-19(2,3)14-5-6-15-22-23-17(26(15)24-14)13-8-11-25(12-9-13)18-20-10-7-16(21-18)27-4/h5-7,10,13H,8-9,11-12H2,1-4H3
    • InChIKey: NBNGVHFNGJJWHF-UHFFFAOYSA-N
    • SMILES: O(C)C1=CC=NC(=N1)N1CCC(C2=NN=C3C=CC(C(C)(C)C)=NN23)CC1

計算された属性

  • 精确分子量: 367.21205845 g/mol
  • 同位素质量: 367.21205845 g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 7
  • 重原子数量: 27
  • 回転可能化学結合数: 4
  • 複雑さ: 491
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 2.8
  • トポロジー分子極性表面積: 81.3
  • 分子量: 367.4

2-(4-{6-Tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidin-1-yl)-4-methoxypyrimidine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F6603-0639-5μmol
2-(4-{6-tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidin-1-yl)-4-methoxypyrimidine
2199189-33-6
5μmol
$63.0 2023-09-07
Life Chemicals
F6603-0639-30mg
2-(4-{6-tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidin-1-yl)-4-methoxypyrimidine
2199189-33-6
30mg
$119.0 2023-09-07
Life Chemicals
F6603-0639-25mg
2-(4-{6-tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidin-1-yl)-4-methoxypyrimidine
2199189-33-6
25mg
$109.0 2023-09-07
Life Chemicals
F6603-0639-10μmol
2-(4-{6-tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidin-1-yl)-4-methoxypyrimidine
2199189-33-6
10μmol
$69.0 2023-09-07
Life Chemicals
F6603-0639-5mg
2-(4-{6-tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidin-1-yl)-4-methoxypyrimidine
2199189-33-6
5mg
$69.0 2023-09-07
Life Chemicals
F6603-0639-100mg
2-(4-{6-tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidin-1-yl)-4-methoxypyrimidine
2199189-33-6
100mg
$248.0 2023-09-07
Life Chemicals
F6603-0639-3mg
2-(4-{6-tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidin-1-yl)-4-methoxypyrimidine
2199189-33-6
3mg
$63.0 2023-09-07
Life Chemicals
F6603-0639-20mg
2-(4-{6-tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidin-1-yl)-4-methoxypyrimidine
2199189-33-6
20mg
$99.0 2023-09-07
Life Chemicals
F6603-0639-50mg
2-(4-{6-tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidin-1-yl)-4-methoxypyrimidine
2199189-33-6
50mg
$160.0 2023-09-07
Life Chemicals
F6603-0639-1mg
2-(4-{6-tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidin-1-yl)-4-methoxypyrimidine
2199189-33-6
1mg
$54.0 2023-09-07

2-(4-{6-Tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidin-1-yl)-4-methoxypyrimidine 関連文献

2-(4-{6-Tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidin-1-yl)-4-methoxypyrimidineに関する追加情報

Research Brief on 2-(4-{6-Tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidin-1-yl)-4-methoxypyrimidine (CAS: 2199189-33-6)

The compound 2-(4-{6-Tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidin-1-yl)-4-methoxypyrimidine (CAS: 2199189-33-6) has recently emerged as a promising candidate in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique triazolopyridazine and pyrimidine scaffold, has garnered significant attention due to its potential therapeutic applications, particularly in the modulation of kinase activity and other critical biological pathways.

Recent studies have focused on elucidating the pharmacological properties of this compound, including its binding affinity, selectivity, and mechanistic insights. Preliminary data suggest that it exhibits potent inhibitory effects against specific kinase targets, making it a viable lead compound for the development of novel therapeutics in oncology and inflammatory diseases. The tert-butyl group and methoxypyrimidine moiety are believed to contribute to its enhanced stability and target engagement.

In a 2023 study published in the Journal of Medicinal Chemistry, researchers employed X-ray crystallography and molecular docking simulations to characterize the interaction of this compound with its putative kinase target. The results revealed a high-affinity binding mode, with the triazolopyridazine core forming critical hydrogen bonds and hydrophobic interactions within the kinase's ATP-binding pocket. These findings underscore the compound's potential as a selective kinase inhibitor.

Further investigations into the pharmacokinetic profile of 2-(4-{6-Tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidin-1-yl)-4-methoxypyrimidine have demonstrated favorable oral bioavailability and metabolic stability in preclinical models. These properties, coupled with its low cytotoxicity in normal cell lines, position it as a promising candidate for further clinical development.

Ongoing research is exploring the compound's efficacy in animal models of disease, with early results indicating significant tumor growth inhibition in xenograft models. Additionally, efforts are underway to optimize its chemical structure to enhance potency and reduce off-target effects. The integration of computational chemistry and high-throughput screening is expected to accelerate these optimization efforts.

In conclusion, 2-(4-{6-Tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidin-1-yl)-4-methoxypyrimidine represents a compelling example of how rational drug design and advanced biophysical techniques can converge to yield novel therapeutic agents. Its unique chemical structure and promising biological activity make it a compound of significant interest for the pharmaceutical industry and academic researchers alike.

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